SD-1077

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

SD-1077 is a synthetic compound that has gained attention in pharmaceutical research due to its potential therapeutic applications. It is characterized by the incorporation of deuterium, a heavy isotope of hydrogen, which alters its chemical properties and biological activity. The substitution of hydrogen with deuterium can enhance the stability of the compound, potentially leading to improved pharmacokinetic profiles and reduced metabolic degradation compared to its non-deuterated counterparts .

The chemical reactivity of SD-1077 is influenced significantly by the presence of deuterium. The C–D bonds in deuterated compounds like SD-1077 exhibit greater stability than C–H bonds, resulting in slower cleavage rates during metabolic processes. This phenomenon is quantified by the deuterium kinetic isotope effect, which can lead to reduced metabolic turnover and prolonged action of the drug in biological systems .

In addition to general stability, specific reactions involving SD-1077 may include:

- Oxidation reactions: These could involve the introduction of oxygen functionalities.

- Reduction reactions: Potentially reducing double bonds or functional groups sensitive to hydrogenation.

SD-1077 has been investigated for its biological activity in various contexts. The incorporation of deuterium is expected to enhance its efficacy and selectivity as a therapeutic agent. For instance, studies suggest that deuterated compounds often exhibit altered interactions with enzymes and receptors, which may lead to improved therapeutic outcomes or reduced side effects .

Research indicates that SD-1077 may interact with specific biological pathways, including those related to cellular signaling and metabolic processes, making it a candidate for further investigation in drug development.

The synthesis of SD-1077 typically involves methods that facilitate the incorporation of deuterium into the molecular structure. Common approaches include:

- Catalytic deuteration: Utilizing catalysts to selectively introduce deuterium into specific positions on the aromatic rings or aliphatic chains.

- Deuterated solvents: Conducting reactions in deuterated solvents can also promote the incorporation of deuterium into the product.

For example, one method involves using deuterated reagents in reactions that traditionally employ hydrogen-containing compounds, thus ensuring that the final product retains the desired level of deuterium .

SD-1077's unique properties make it suitable for various applications:

- Pharmaceutical development: It can serve as a lead compound for developing new drugs with enhanced efficacy and safety profiles.

- Research tool: In biochemical studies, SD-1077 can be used to elucidate mechanisms of action due to its altered metabolic pathways compared to non-deuterated drugs.

Interaction studies are crucial for understanding how SD-1077 behaves in biological systems. Research has shown that deuterated compounds often exhibit different binding affinities and kinetics when interacting with enzymes or receptors. This can lead to variations in therapeutic effects and side effect profiles compared to their non-deuterated analogs .

Several compounds share structural or functional similarities with SD-1077. These include:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| Deutivacaftor | A deuterated version of ivacaftor | Designed for cystic fibrosis treatment; shows altered metabolism due to deuteration |

| Dexamethasone | A synthetic glucocorticoid | Used for anti-inflammatory effects; lacks deuterium but shares therapeutic targets |

| Deuteroquinone | A deuterated quinone derivative | Investigated for its role in redox biology; highlights metabolic stability similar to SD-1077 |

SD-1077 stands out due to its specific structural modifications and potential applications in drug discovery aimed at improving pharmacokinetics through isotopic substitution. Its unique properties may offer advantages over traditional compounds by enhancing stability and reducing adverse metabolic interactions .

Molecular Formula and Basic Properties

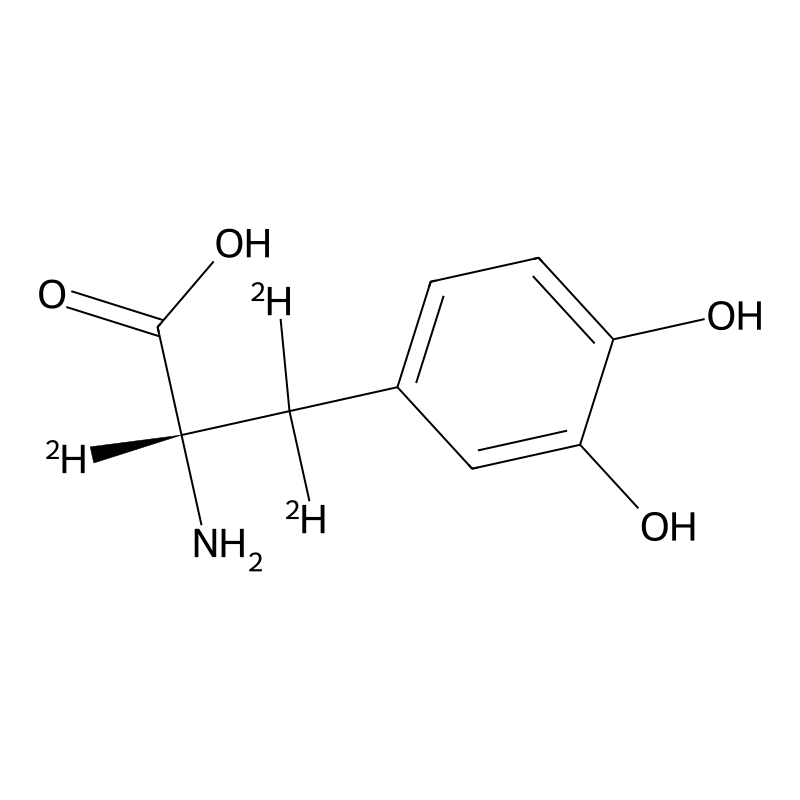

SD-1077, also known as deuterated levodopa (d3-L-DOPA), deuldopa, or SD1077, is a selectively deuterated precursor of dopamine structurally related to L-3,4-dihydroxyphenylalanine (L-DOPA) [1] [2]. The compound has a deuterated molecular formula of C9H8D3NO4, compared to the original L-DOPA molecular formula of C9H11NO4 [3]. The molecular weight is 200.21 g/mol, with an exact mass of 200.0876 g/mol [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 200.21 g/mol | [1] [2] |

| Exact Mass | 200.0876 g/mol | [2] |

| CAS Number | 713140-70-6 | [1] [2] [4] |

| Elemental Analysis (C) | 53.99% | [2] |

| Elemental Analysis (H) | 7.05% | [2] |

| Elemental Analysis (N) | 7.00% | [2] |

| Elemental Analysis (O) | 31.96% | [2] |

Deuteration Pattern and Stereochemistry

The manufacture of SD-1077 yields a selective deuteration pattern consisting of 90% d3-(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl)propanoic acid and 10% d2-(2S,3S)-2-amino-2,3-dideuterio-3-(3,4-dihydroxyphenyl)propanoic acid [5]. This represents selective deuteration at the α,β,β positions (2,3,3-trideuterio configuration), maintaining the same stereochemical configuration as natural L-DOPA while substituting specific hydrogen atoms with deuterium isotopes.

The deuteration strategy is designed to target metabolic sites vulnerable to enzymatic breakdown, particularly those susceptible to monoamine oxidase (MAO) metabolism [5] [6]. The strategic placement of deuterium atoms at positions where C-H bond cleavage occurs during normal L-DOPA metabolism results in kinetic isotope effects that slow the metabolic degradation process.

Physical Properties

Solubility Characteristics

SD-1077 demonstrates varying solubility profiles depending on the solvent system employed. The compound shows good solubility in dimethyl sulfoxide (DMSO) across multiple concentration ranges [2]:

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM DMSO | 1.15 mL | 5.76 mL | 11.51 mL |

| 5 mM DMSO | 0.23 mL | 1.15 mL | 2.3 mL |

| 10 mM DMSO | 0.12 mL | 0.58 mL | 1.15 mL |

| 50 mM DMSO | 0.02 mL | 0.12 mL | 0.23 mL |

The compound is soluble in ethanol [7], which is particularly relevant for pharmaceutical formulation development and analytical applications. In contrast, SD-1077 exhibits low solubility in water [8], similar to the parent L-DOPA molecule, which presents challenges for aqueous-based formulations.

Isotope Effects and Chemical Properties

Primary Kinetic Isotope Effects

The incorporation of deuterium atoms in SD-1077 generates significant primary kinetic isotope effects that fundamentally alter the compound's metabolic profile. Carbon-deuterium bonds are substantially stronger than equivalent carbon-hydrogen bonds, leading to metabolic rates that are 6-10 times slower than the non-deuterated parent compound [9] [10] [11]. This kinetic isotope effect represents the primary mechanism by which SD-1077 achieves enhanced pharmacological performance compared to conventional L-DOPA.

The magnitude of the kinetic isotope effect observed with SD-1077 is consistent with theoretical predictions for deuterium substitution at metabolically labile positions. The observed effect reflects the difference in zero-point vibrational energies between C-H and C-D bonds, which results in higher activation energies required for bond cleavage in the deuterated molecule.

Secondary Isotope Effects

Beyond primary kinetic isotope effects, SD-1077 also exhibits secondary isotope effects that influence molecular stability and binding characteristics [11] [12] [13]. These secondary effects arise from deuteration-induced changes in bond vibrational frequencies and molecular geometry, even at positions not directly involved in metabolic transformations. The cumulative effect of these secondary isotope effects contributes to the overall enhanced stability profile of SD-1077.

Metabolic Resistance Mechanisms

The enhanced metabolic stability of SD-1077 primarily results from slower breakdown by monoamine oxidase (MAO), the key enzyme responsible for dopamine degradation [5] [6]. The deuterium substitution pattern specifically targets the molecular sites where MAO catalyzes oxidative deamination, thereby extending the half-life of the resulting dopamine metabolites in the central nervous system.

| Isotope Effect Type | Description | Impact |

|---|---|---|

| Primary Kinetic | C-D bonds 6-10× stronger than C-H | Slower enzymatic metabolism |

| Secondary | Vibrational frequency changes | Enhanced molecular stability |

| Metabolic | Reduced MAO-mediated breakdown | Extended dopamine half-life |

Preclinical studies have demonstrated that SD-1077 enhances striatal dopamine output more effectively than conventional L-DOPA without producing significant changes in peripheral pharmacokinetics [5] [6]. This selective central nervous system enhancement, combined with minimal peripheral effects, represents a significant therapeutic advantage for the treatment of Parkinson's disease and related movement disorders.

The observed DOPAC/DA ratio reduction in animal models confirms that slower breakdown by MAO contributes to lower dopamine turnover, providing experimental validation for the proposed mechanism of action [5]. This biochemical evidence supports the therapeutic rationale for SD-1077 as an improved formulation of L-DOPA therapy.

Research Findings and Analytical Characterization

Spectroscopic and Analytical Properties

While specific spectroscopic data for SD-1077 are limited in the available literature, the compound's analytical characterization relies on standard techniques employed for deuterated pharmaceuticals. Mass spectrometry provides the primary method for distinguishing SD-1077 from non-deuterated L-DOPA, with the characteristic mass shift of 3 daltons enabling precise identification and quantification [14].

The analytical challenges associated with deuterated compounds include potential interference from natural heavy isotopes present in non-deuterated molecules, which can contribute up to 100% in the response of deuterated compounds during LC-MS/MS analysis [14]. This analytical consideration requires careful interpretation of concentration data and may lead to overestimation of deuterated molecule concentrations in biological samples.

Pharmacokinetic Research Data

Clinical pharmacokinetic studies have demonstrated that SD-1077 exhibits comparable peripheral pharmacokinetic parameters to conventional L-DOPA when administered with carbidopa [5] [6]. The study design employed a double-blind, two-period, crossover methodology in healthy volunteers (n=16), comparing 150 mg SD-1077 with 150 mg L-DOPA, each in combination with 37.5 mg carbidopa.

The research findings indicate that while peripheral pharmacokinetics remain largely unchanged, the central nervous system effects of SD-1077 demonstrate enhanced efficacy through prolonged dopamine availability. This pharmacokinetic profile supports the therapeutic hypothesis that selective deuteration can improve drug performance without altering systemic exposure or safety profiles.